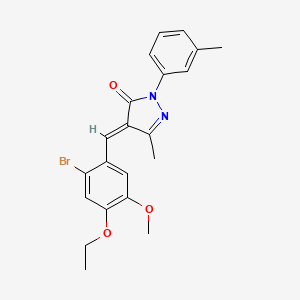
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide, commonly known as MTDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTDP belongs to the class of beta-carbolines, which are naturally occurring alkaloids found in various plants and animals.
Wirkmechanismus
The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MTDP has been shown to interact with several targets, including monoamine oxidase, DNA, and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in the body. In neuropharmacology, MTDP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. In oncology, MTDP has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death. In immunology, MTDP has been shown to modulate the production of cytokines, which may contribute to its immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, its synthesis method is complex and requires several steps, which may limit its availability and increase its cost. Additionally, the mechanism of action of MTDP is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on MTDP. In neuropharmacology, further studies are needed to elucidate the mechanism of action of MTDP and its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In oncology, further studies are needed to investigate the efficacy of MTDP as a potential anticancer agent and its potential synergistic effects with other chemotherapeutic drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of MTDP and its potential applications in autoimmune disorders and transplant rejection.
Synthesemethoden
MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 1-methyl-β-carboline-3-carboxylic acid, followed by the coupling with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain MTDP in its pure form.
Wissenschaftliche Forschungsanwendungen
MTDP has been studied for its potential therapeutic applications in various fields, including neuropharmacology, oncology, and immunology. In neuropharmacology, MTDP has been shown to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. MTDP has also been found to possess antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. In immunology, MTDP has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules that play a crucial role in the immune system.
Eigenschaften
IUPAC Name |
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-12-18-15(14-9-5-6-10-16(14)23-18)11-17(22-12)19(27)24-21-26-25-20(28-21)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFTPDZUABFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7153831 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)
![methyl 3-(3-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5915110.png)
![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)

![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)
